5-Bromo-2-cyano-3-methylphenylacetic acid
Overview
Description
5-Bromo-2-cyano-3-methylphenylacetic acid is an organic compound with a complex structure that includes bromine, cyano, and methyl groups attached to a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyano-3-methylphenylacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of 2-cyano-3-methylphenylacetic acid under controlled conditions to introduce the bromine atom at the 5-position. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. These processes often include optimization of reaction parameters such as temperature, solvent, and reaction time to achieve efficient bromination. The use of continuous flow reactors and automated systems can further enhance the production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyano-3-methylphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives .
Scientific Research Applications
5-Bromo-2-cyano-3-methylphenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 5-Bromo-2-cyano-3-methylphenylacetic acid exerts its effects depends on its specific interactions with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-cyano-4-methylphenylacetic acid
- 5-Bromo-2-cyano-4-methylphenylacetic acid
- 5-Bromo-3-cyano-2-methylphenylacetic acid
Uniqueness
5-Bromo-2-cyano-3-methylphenylacetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(5-bromo-2-cyano-3-methylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-2-8(11)3-7(4-10(13)14)9(6)5-12/h2-3H,4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDDLMNDAGQNGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C#N)CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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